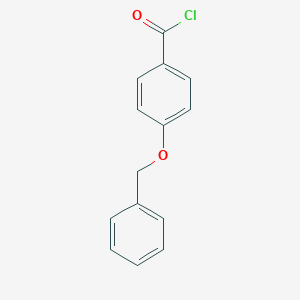

4-(Benzyloxy)benzoyl chloride

Description

The exact mass of the compound 4-(Benzyloxy)benzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Benzyloxy)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenylmethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEKEZSKMGHZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396123 | |

| Record name | 4-(benzyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-50-6 | |

| Record name | 4-(benzyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxybenzoylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Benzyloxy)benzoyl chloride chemical properties

Executive Summary

4-(Benzyloxy)benzoyl chloride (CAS 1486-50-6) is a pivotal acylating agent in medicinal chemistry, distinguished by its dual utility: it introduces a benzoyl pharmacophore while simultaneously carrying a robust phenol protecting group (benzyl ether). Unlike simple benzoyl chloride, the electron-donating benzyloxy substituent at the para-position modulates the electrophilicity of the carbonyl center, influencing reaction kinetics and selectivity. This guide provides a rigorous technical analysis of its properties, a validated synthesis mechanism involving DMF catalysis, and self-verifying quality control protocols for drug development workflows.

Chemical Identity & Physicochemical Profile

The following data aggregates experimentally verified parameters essential for stoichiometry calculations and process safety.

| Parameter | Specification | Notes |

| IUPAC Name | 4-(Benzyloxy)benzoyl chloride | |

| CAS Registry | 1486-50-6 | Distinct from benzyl chloride (CAS 836-42-0) |

| Molecular Formula | C₁₄H₁₁ClO₂ | |

| Molecular Weight | 246.69 g/mol | |

| Appearance | White to off-white crystalline solid | May appear pinkish if trace iodine/oxidation present |

| Melting Point | 97–105 °C (Approx.)[1] | Higher than 4-(benzyloxy)benzyl chloride (77–79 °C) |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols |

| Storage | < +25°C, Inert Atmosphere (Ar/N₂) | Hydrolyzes to 4-(benzyloxy)benzoic acid + HCl |

Synthetic Routes & Mechanistic Insights

While 4-(Benzyloxy)benzoyl chloride can be purchased, in-situ preparation is preferred in high-purity applications to avoid hydrolysis artifacts. The most robust route utilizes Thionyl Chloride (SOCl₂) with Dimethylformamide (DMF) as a nucleophilic catalyst.

The Critical Role of DMF Catalysis

Direct reaction of benzoic acid derivatives with SOCl₂ is often sluggish. The addition of catalytic DMF (1-5 mol%) forms the Vilsmeier-Haack reagent (chloroiminium ion), which is far more electrophilic than SOCl₂ itself. This active species attacks the carboxylic acid, facilitating rapid acyl chloride formation at lower temperatures, preserving the sensitive benzyl ether linkage.

Mechanistic Pathway (Visualization)

Figure 1: Catalytic cycle of DMF-mediated chlorination. The Vilsmeier reagent activates the carboxylic acid, allowing the reaction to proceed efficiently while regenerating the catalyst.

Validated Experimental Protocols

Synthesis Protocol (Self-Validating)

-

Reagents: 4-(Benzyloxy)benzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (0.05 eq), Anhydrous Toluene (Solvent).

-

Setup: Flame-dried RBF with a reflux condenser and CaCl₂ drying tube (or N₂ line). Scrubber for HCl/SO₂ gas required.

Step-by-Step:

-

Suspend the acid in anhydrous toluene (3-5 mL/mmol).

-

Add catalytic DMF. Note: No reaction occurs yet.

-

Add SOCl₂ dropwise. Observation: Gas evolution (HCl/SO₂) indicates initiation.

-

Heat to 70–80°C for 2–3 hours.

-

End-Point Check (Validation): The suspension must become a clear, homogeneous solution. Gas evolution must cease.

-

Workup: Concentrate under reduced pressure. Co-evaporate with fresh toluene (2x) to remove trace SOCl₂ (azeotropic removal).

-

Result: Off-white solid. Use immediately or store under Argon.

Quality Control: The "Methyl Ester" Trick

Direct analysis of acid chlorides on silica TLC is impossible due to hydrolysis.

-

Protocol: Take a micro-spatula of the product, dissolve in dry Methanol (0.5 mL). Shake for 1 min.

-

Analysis: Run TLC of this solution against the starting acid.

-

Result: The starting acid (polar, low Rf) should be gone. The product will appear as the Methyl Ester (non-polar, high Rf). If the acid spot remains, conversion is incomplete.

Reactivity & Synthetic Utility

4-(Benzyloxy)benzoyl chloride serves as a "hard" electrophile. However, the p-benzyloxy group is an Electron Donating Group (EDG) via resonance, rendering the carbonyl carbon less electrophilic than p-nitrobenzoyl chloride but more selective.

Divergent Synthesis Map

Figure 2: Divergent reactivity profile. The benzyloxy group remains stable during acylation but can be cleaved later (Hydrogenolysis) to reveal a phenolic hydroxyl group.

Handling, Stability & Safety

Spectroscopic Validation (IR)

The most reliable non-destructive test for bulk purity is Infrared Spectroscopy (FT-IR).

-

Starting Material (Acid): C=O stretch at ~1680 cm⁻¹ .

-

Product (Acid Chloride): C=O stretch shifts significantly to ~1775 cm⁻¹ .

-

Note: If you see a broad peak at 3000-3500 cm⁻¹ (OH stretch), the sample has hydrolyzed.

Safety Hazards

-

Corrosivity: Causes severe skin burns and eye damage (H314).

-

Lachrymator: Vapors are irritating to mucous membranes.

-

Hydrolysis: Releases HCl gas upon contact with moist air. Do not store in glass-stoppered flasks (pressure buildup/seizing); use Teflon-lined caps or Schlenk flasks.

References

-

Chemical Identity: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 569680, 4-(Benzyloxy)benzoyl chloride. Retrieved from [Link]

- Synthesis Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

IR Spectroscopy Data: NIST Mass Spectrometry Data Center. Benzoyl chloride Infrared Spectrum. (For comparative C=O shift data). Retrieved from [Link]

Sources

Technical Monograph: 4-(Benzyloxy)benzoyl Chloride in Advanced Organic Synthesis

CAS Number: 1486-50-6 Formula: C₁₄H₁₁ClO₂ Molecular Weight: 246.69 g/mol [1][2]

Executive Summary

4-(Benzyloxy)benzoyl chloride is a specialized acylating agent widely utilized in medicinal chemistry and materials science.[3] It serves as a critical "masked" phenolic building block. Unlike simple benzoyl chloride, the para-benzyloxy substitution provides a robust protecting group strategy: the benzyl ether is stable against basic hydrolysis and many nucleophiles, yet can be selectively removed via catalytic hydrogenolysis (Pd/C, H₂) or Lewis acid mediation (e.g., BBr₃) to reveal a free phenol.

This dual functionality—high reactivity at the acyl chloride terminus and high stability at the benzyloxy terminus—makes it indispensable for synthesizing complex active pharmaceutical ingredients (APIs), liquid crystals (mesogens), and functionalized polymers where late-stage phenol deprotection is required.

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]

| Property | Data | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 97–105 °C | [1][2] |

| Boiling Point | ~383 °C (Predicted) | [2] |

| Density | ~1.2 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Reacts with Water | [3] |

| Stability | Moisture Sensitive; Hydrolyzes to 4-(benzyloxy)benzoic acid | [3] |

Strategic Utility: The "Masked Phenol" Concept

In drug development, free phenolic hydroxyl groups are often metabolic liabilities (rapid glucuronidation) or sources of oxidative instability. 4-(Benzyloxy)benzoyl chloride allows researchers to introduce the 4-hydroxybenzoyl moiety in a protected form.

The Strategic Workflow:

-

Coupling: The acid chloride reacts with an amine or alcohol scaffold.

-

Transformation: The scaffold undergoes further synthetic steps (e.g., lithiation, oxidation) that the benzyl ether survives.

-

Deprotection: The benzyl group is cleaved in the final step to release the bioactive phenol.

Visualization: The Protection-Activation Workflow

Figure 1: The strategic utility of CAS 1486-50-6 in multi-step organic synthesis, highlighting the "Protect-Activate-Couple-Deprotect" cycle.[4]

Synthesis & Preparation

While commercially available, fresh preparation is often preferred to ensure maximum electrophilicity, as the chloride hydrolyzes upon storage.

Protocol A: Thionyl Chloride Method (Standard)

This method is robust for multi-gram scale synthesis.

Reagents:

-

4-(Benzyloxy)benzoic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (3.0–5.0 equiv)

-

Catalytic DMF (1–2 drops)

-

Solvent: Toluene or Neat[3]

Step-by-Step Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

-

Addition: Charge the flask with 4-(benzyloxy)benzoic acid. Add Thionyl Chloride slowly. If using toluene, add it now to create a slurry. Add catalytic DMF.[5]

-

Reaction: Heat the mixture to reflux (approx. 75–80 °C). Evolution of HCl and SO₂ gas will be observed.[3][6][7]

-

Monitoring: Reflux for 2–3 hours until the solution becomes clear and gas evolution ceases.

-

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess SOCl₂.

-

Critical Step: Add dry toluene (20 mL) and re-evaporate (azeotropic removal) to strip trace thionyl chloride. Repeat twice.

-

-

Isolation: The residue typically solidifies into an off-white crystalline mass (CAS 1486-50-6). Yields are typically quantitative (>95%).

Reactivity & Applications

Mechanism of Acylation

The core reactivity involves Nucleophilic Acyl Substitution.[3] The electron-donating benzyloxy group at the para position slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, but it remains highly reactive toward amines and alcohols.

Figure 2: The addition-elimination mechanism governing the reactivity of 4-(benzyloxy)benzoyl chloride with nucleophiles.

Experimental Protocol: Amide Coupling (Schotten-Baumann Conditions)

This protocol describes coupling the acid chloride with a secondary amine, a common step in peptidomimetic drug synthesis.

Reagents:

-

4-(Benzyloxy)benzoyl chloride (1.1 equiv)

-

Amine substrate (1.0 equiv)[8]

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: Dissolve the amine substrate and Et₃N in anhydrous DCM under an inert atmosphere (N₂). Cool to 0 °C.

-

Addition: Dissolve 4-(benzyloxy)benzoyl chloride in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

-

Quench: Quench with saturated NaHCO₃ solution.

-

Extraction: Separate the organic layer, wash with 1M HCl (to remove unreacted amine/base), then brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Applications in Liquid Crystals

The 4-alkoxy/benzyloxy benzoate motif is a classic "mesogenic core." The rigid phenyl rings linked by an ester group, combined with the flexible tail (if the benzyl group is substituted or replaced by long chains), facilitate the formation of nematic or smectic liquid crystal phases [4].

Handling & Safety (MSDS Summary)

-

Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Reacts violently with water to release HCl gas.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Moisture exclusion is critical to prevent hydrolysis back to the benzoic acid.

-

Disposal: Quench slowly into a large volume of ice water containing sodium bicarbonate before disposal in organic waste.

References

-

Amadis Chemical. 4-(Benzyloxy)benzoyl Chloride Properties and Specifications.Link

-

ChemicalBook. 4-(Benzyloxy)benzoyl Chloride (CAS 1486-50-6) Technical Data.[9][5]Link

-

Fisher Scientific. Safety Data Sheet: Acid Chlorides and Derivatives.Link

-

LookChem. Liquid Crystal Intermediates and Phenolic Esters.Link

-

BenchChem. Synthesis of Benzyloxy-substituted Benzoyl Chlorides.Link

Sources

- 1. 1486-50-6|4-(Benzyloxy)benzoyl chloride|BLD Pharm [bldpharm.com]

- 2. 4-(Benzyloxy)benzoyl chloride - CAS:1486-50-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. 4-benzoylbenzoyl Chloride (39148-58-8) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Cas 622-62-8,4-Ethoxyphenol | lookchem [lookchem.com]

An In-depth Technical Guide to 4-(Benzyloxy)benzoyl Chloride: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 4-(benzyloxy)benzoyl chloride, a key intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical and materials science sectors. This document delves into the molecular structure, physicochemical properties, synthesis, reactivity, and safe handling of this compound. Detailed experimental protocols for its preparation and characterization are provided, alongside a discussion of its applications in the development of bioactive compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

4-(Benzyloxy)benzoyl chloride is an aromatic acyl chloride characterized by the presence of a benzyloxy substituent at the para position of the benzoyl chloride moiety. This functional group arrangement makes it a valuable bifunctional reagent. The acyl chloride group provides a reactive site for nucleophilic acyl substitution, enabling the formation of esters, amides, and ketones. The benzyloxy group, a common protecting group for phenols, can be selectively removed under specific conditions to reveal a hydroxyl group, allowing for further functionalization. This dual reactivity makes 4-(benzyloxy)benzoyl chloride a versatile building block in multi-step organic synthesis.

This guide will provide a detailed exploration of the chemistry of 4-(benzyloxy)benzoyl chloride, with a focus on practical applications and the underlying principles that govern its reactivity and synthesis.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-(benzyloxy)benzoyl chloride consists of a central benzene ring substituted with a benzoyl chloride group and a benzyloxy group in a 1,4- (para) arrangement.

Table 1: Physicochemical Properties of 4-(Benzyloxy)benzoyl Chloride

| Property | Value | Source |

| CAS Number | 1486-50-6 | [1] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |

| Molecular Weight | 246.69 g/mol | [1] |

| Appearance | White to light pink solid | [1] |

| Melting Point | 97-105 °C | Inferred from synthesis data |

| Boiling Point | Decomposes upon heating | General knowledge of acyl chlorides |

| Solubility | Soluble in toluene, dichloromethane, diethyl ether, chloroform. Reacts with water and alcohols. | [1], General knowledge |

Synthesis of 4-(Benzyloxy)benzoyl Chloride

The most common and efficient method for the synthesis of 4-(benzyloxy)benzoyl chloride is the reaction of 4-(benzyloxy)benzoic acid with a chlorinating agent. Two primary reagents are employed for this transformation: oxalyl chloride and thionyl chloride.

Synthesis via Oxalyl Chloride

The use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a widely adopted method for the preparation of acyl chlorides due to its mild reaction conditions and the formation of gaseous byproducts.[1]

Reaction:

Mechanism:

The reaction proceeds through the formation of a Vilsmeier reagent intermediate from the reaction of oxalyl chloride and DMF. This intermediate is highly electrophilic and activates the carboxylic acid for nucleophilic attack by the chloride ion.

Figure 1: Simplified workflow for the synthesis of 4-(benzyloxy)benzoyl chloride using oxalyl chloride.

Experimental Protocol:

-

To a suspension of 4-(benzyloxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the cooled suspension. Vigorous gas evolution (CO₂ and CO) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

The crude 4-(benzyloxy)benzoyl chloride can be used directly for the next step or purified by recrystallization from a suitable solvent system (e.g., hexane/toluene).

Synthesis via Thionyl Chloride

Thionyl chloride is another effective reagent for this conversion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Reaction:

Mechanism:

The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, followed by elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride to form the acyl chloride.

Figure 2: Simplified workflow for the synthesis of 4-(benzyloxy)benzoyl chloride using thionyl chloride.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 4-(benzyloxy)benzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (2.0-5.0 eq) to the flask. A solvent such as toluene can be used, but the reaction often proceeds well in neat thionyl chloride.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 79 °C for neat thionyl chloride) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude 4-(benzyloxy)benzoyl chloride can be purified by recrystallization.

Structural Characterization

Accurate structural characterization is crucial for confirming the identity and purity of the synthesized 4-(benzyloxy)benzoyl chloride. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzyloxy and benzoyl moieties, as well as a characteristic singlet for the methylene protons of the benzyl group.

-

δ ~5.1 ppm (s, 2H): Methylene protons (-O-CH₂-Ph).

-

δ ~7.0-7.2 ppm (d, 2H): Aromatic protons ortho to the benzyloxy group.

-

δ ~7.3-7.5 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ ~8.0-8.2 ppm (d, 2H): Aromatic protons ortho to the acyl chloride group.

-

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon.

-

δ ~70 ppm: Methylene carbon (-O-CH₂-Ph).

-

δ ~115-135 ppm: Aromatic carbons.

-

δ ~160-165 ppm: Aromatic carbon attached to the oxygen of the benzyloxy group.

-

δ ~168-172 ppm: Carbonyl carbon of the acyl chloride.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the acyl chloride.

-

~1770-1800 cm⁻¹ (strong): C=O stretching vibration of the acyl chloride. This is typically at a higher wavenumber than the corresponding carboxylic acid.

-

~1600 cm⁻¹, ~1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1250 cm⁻¹: C-O stretching vibration of the ether linkage.

-

~850 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

m/z ~246/248: Molecular ion peaks (M⁺ and M⁺+2) due to the presence of the chlorine isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio.

-

m/z ~211: Loss of the chlorine radical ([M-Cl]⁺).

-

m/z ~91: Tropylium ion ([C₇H₇]⁺), a very common fragment from benzyl groups.

Reactivity and Applications

4-(Benzyloxy)benzoyl chloride is a versatile reagent primarily used as a benzoylating agent to introduce the 4-(benzyloxy)benzoyl moiety into various molecules.

Acylation Reactions

The acyl chloride is highly reactive towards nucleophiles such as alcohols, amines, and phenols, leading to the formation of esters and amides.

Figure 3: General reactivity of 4-(benzyloxy)benzoyl chloride with nucleophiles.

Application in Drug Development

A significant application of 4-(benzyloxy)benzoyl chloride is in the synthesis of biologically active compounds. For instance, it is a key precursor in the synthesis of [4-(benzyloxy)benzoyl]aminoalkanol derivatives, which have shown promising anticonvulsant activity.[2] The 4-(benzyloxy)benzoyl group can be crucial for binding to biological targets, and the benzyloxy group can be deprotected to yield a phenol, which can act as a hydrogen bond donor or be further modified.

Safety, Handling, and Disposal

4-(Benzyloxy)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

Table 2: Hazard Information and Safety Precautions

| Hazard | Precaution |

| Corrosive | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. |

| Moisture Sensitive | Reacts with water to produce hydrochloric acid and 4-(benzyloxy)benzoic acid. Handle under an inert atmosphere and store in a tightly sealed container in a dry environment. |

| Lachrymator | Vapors are irritating to the eyes and respiratory tract. Work in a well-ventilated fume hood. |

Quenching and Disposal:

Unused or residual 4-(benzyloxy)benzoyl chloride must be quenched before disposal. This can be achieved by slowly and cautiously adding the acyl chloride to a stirred solution of sodium bicarbonate or a dilute base (e.g., 1M NaOH) in a fume hood. The reaction is exothermic and will produce gas, so the addition must be controlled. After neutralization, the aqueous solution can be disposed of in accordance with local regulations.

Conclusion

4-(Benzyloxy)benzoyl chloride is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the 4-(benzyloxy)benzoyl group. Its utility is well-demonstrated in the synthesis of potential therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its safe and effective use in a research and development setting. While experimental spectroscopic data is not widely available in public domains, the predicted spectral characteristics provided herein offer a solid basis for the characterization of this important chemical intermediate.

References

-

Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave online. (2020-02-21). [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Institutes of Health. [Link]

-

4-(Benzyloxy)benzaldehyde. National Institutes of Health. [Link]

-

Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. DEA.gov. [Link]

-

(PDF) Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives. ResearchGate. [Link]

Sources

Technical Guide: Safe Handling and Operational Protocols for 4-(Benzyloxy)benzoyl Chloride

Executive Summary

4-(Benzyloxy)benzoyl chloride (CAS: 1486-50-6) is a specialized acyl chloride intermediate critical in medicinal chemistry for introducing benzyloxy-protected benzoyl motifs. While it shares the electrophilic reactivity of generic acid chlorides, its physical state as a solid (MP: ~97–105°C) introduces distinct handling requirements compared to volatile liquid analogs like acetyl chloride.

This guide provides a self-validating safety framework for researchers. It shifts the focus from generic "corrosive" warnings to specific engineering controls for hydrolytic stability , dust containment , and nucleophilic quenching .

Part 1: Chemical Profile & Reactivity Dynamics

Physicochemical Properties

Unlike liquid acid chlorides that pose immediate vapor threats, 4-(Benzyloxy)benzoyl chloride presents as a solid. This reduces vapor pressure hazards but elevates the risk of contact dermatitis via dust deposition and delayed respiratory damage upon inhalation.

| Property | Data | Significance |

| CAS Number | 1486-50-6 | Unique identifier for inventory tracking. |

| Formula | C₁₄H₁₁ClO₂ | Molecular Weight: 246.69 g/mol .[1][2][3] |

| Physical State | White to off-white powder | Dust Hazard: Requires static control during weighing. |

| Melting Point | 97–105 °C | Solid at room temp; can melt during highly exothermic reactions. |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols. |

| Storage | Inert (Ar/N₂), 2–8 °C | Moisture sensitive; degrades to HCl and parent acid. |

The Hydrolysis Hazard Mechanism

The primary safety threat is the compound's electrophilic carbonyl carbon. Upon contact with atmospheric moisture or mucosal membranes, it undergoes rapid hydrolysis. This releases hydrogen chloride (HCl) gas , which causes immediate chemical burns.

Graphviz Diagram 1: Hydrolysis & Hazard Generation Pathway

Part 2: Risk Assessment & Toxicology (GHS)

Signal Word: DANGER

| Hazard Class | H-Code | Description |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[4][5] |

| Aquatic Toxicity | H400 | Very toxic to aquatic life (prevent drain disposal).[1] |

| Eye Damage | H318 | Causes serious eye damage (irreversible). |

Critical Insight: Because the compound is a solid, burns often appear as delayed necrosis . Dust settles on the skin, reacts with sweat, and produces high-concentration HCl locally over minutes/hours before pain is felt.

Part 3: Engineering Controls & PPE[6]

The "Defense in Depth" Strategy

Do not rely solely on PPE.[6] Use engineering controls to isolate the hazard.[6][7]

-

Primary Barrier (Engineering):

-

Weighing: Must be performed in a chemical fume hood or a powder containment balance enclosure. Never weigh on an open bench.

-

Static Control: Use an anti-static gun or ionizer bar during weighing. The benzyloxy group adds lipophilicity, making the powder prone to static cling, which can cause "jumping" of particles onto gloves/wrists.

-

-

Secondary Barrier (PPE):

-

Gloves: Double-gloving is mandatory.

-

Inner: Nitrile (inspection layer).

-

Outer: Nitrile (4 mil minimum) or Laminate (Silver Shield) for prolonged handling.

-

-

Respiratory: If weighing outside a hood (strictly prohibited but noted for emergency), a full-face respirator with P100 (HEPA) + Acid Gas cartridges is required.

-

Eyes: Chemical splash goggles (ventless preferred).[7] Safety glasses are insufficient due to dust potential.

-

Part 4: Operational Handling Protocol

Storage and Integrity Check

-

Protocol: Store under Argon or Nitrogen atmosphere at 2–8°C.

-

Self-Validating Check: Inspect the bottle before opening. If "crusting" is visible around the cap or the solid has clumped into a hard rock, moisture ingress has occurred. The material is likely compromised (hydrolyzed to the acid) and will release HCl gas immediately upon opening.

Reaction Setup (Inert Workflow)

This workflow minimizes hydrolysis and maximizes yield.

Graphviz Diagram 2: Safe Handling Workflow

The Quenching Protocol (Critical Safety Step)

Never add water directly to the neat solid acid chloride; the exotherm can cause flash-boiling and dispersal of corrosive material.

Step-by-Step Quench:

-

Cool: Place the reaction vessel in an ice bath (0°C).

-

Dilute: Ensure the reaction mixture is diluted with a solvent (e.g., DCM or Ethyl Acetate).

-

Neutralize: Add a nucleophile slowly.[8]

-

Option A (Acidic Quench): Add ice water dropwise. (Releases HCl gas – Ventilation required ).

-

Option B (Basic Quench - Preferred): Add Saturated NaHCO₃ or 1M NaOH slowly. (Releases CO₂ gas – Risk of foaming ).

-

-

Validation: Check pH of the aqueous layer. It must be neutral (pH 6–8) before disposal.

Part 5: Emergency Response

Spills

-

Solid Spill: Do not sweep (creates dust). Cover with dry sand or a specialized acid-neutralizing absorbent (e.g., Neutrasorb). Scoop into a waste container and wipe the area with dilute sodium bicarbonate solution.

-

Solution Spill: Absorb with vermiculite or sand. Treat as a corrosive flammable waste.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek medical attention (delayed pulmonary edema risk).[5][9]

-

Skin Contact: Brush off loose powder before wetting (preventing hydrolysis on skin). Then rinse with water for 15 minutes.

-

Eye Contact: Rinse immediately for 15 minutes, lifting eyelids.[5] Do not neutralize with bases in the eye.

References

-

PubChem. (2025).[10] 4-(Benzyloxy)benzoyl chloride | C14H11ClO2.[1][2][3][11] National Library of Medicine. [Link]

Sources

- 1. 4-(BENZYLOXY)BENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 2. 1486-50-6|4-(Benzyloxy)benzoyl chloride|BLD Pharm [bldpharm.com]

- 3. 4-Benzyloxybenzoylchloride 95 1486-50-6 [sigmaaldrich.com]

- 4. 4-(Benzyloxy)benzyl chloride | 836-42-0 [amp.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. ehs.ucr.edu [ehs.ucr.edu]

- 7. download.basf.com [download.basf.com]

- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 4-Benzoylbenzoyl chloride | C14H9ClO2 | CID 12912141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-(benzyloxy)benzoyl chloride | 1486-50-6 [sigmaaldrich.com]

Advanced Acyl Chloride Synthesis & Application: A Process Chemistry Perspective

Executive Summary: The Activation Imperative

In the architecture of organic synthesis, carboxylic acids are thermodynamically stable "sinks." To utilize them in C-N (amide), C-O (ester), or C-C (ketone) bond formation, they must be activated. While modern coupling agents (HATU, EDC) offer convenience, acyl chlorides remain the industrial and mechanistic gold standard for activation due to their superior atom economy and lack of difficult-to-remove byproducts (like urea derivatives).

This guide moves beyond textbook theory to address the process realities of working with acyl chlorides: catalytic activation cycles, handling thermal hazards, and selecting the correct reagent for sensitive substrates.

Mechanistic Deep Dive: The DMF Catalytic Cycle

While thionyl chloride (

The "Hidden" Mechanism: Many chemists assume DMF acts merely as a solvent or base. In reality, DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack reagent (chloroiminium species). This species is the actual chlorinating agent, transferring chloride to the carboxylic acid and regenerating DMF. This catalytic cycle explains why only drops of DMF are required to drive the reaction to completion rapidly.

Visualization: DMF Catalytic Cycle

Caption: The DMF catalytic cycle converts oxalyl chloride into the active chloroiminium species, which chlorinates the acid and regenerates DMF.

Reagent Selection Strategy

Choosing the right chlorinating agent is a balance between substrate sensitivity, purification ease, and cost.

Comparative Analysis of Chlorinating Agents

| Feature | Thionyl Chloride ( | Oxalyl Chloride ( | Ghosez's Reagent |

| Primary Utility | Bulk commodity chemicals; robust substrates. | High-value pharma intermediates; mild conditions. | Acid-sensitive or sterically hindered substrates.[1] |

| Byproducts | Amide (neutral, non-volatile). | ||

| Conditions | Often requires reflux (neat or in solvent).[3] | Room temperature (DCM/THF). | Neutral pH; Room temp or |

| Purification | Distillation usually required to remove traces. | Volatiles remove easily in vacuo. | Requires filtration or wash to remove amide byproduct. |

| Key Risk | Thermal runaway; difficult to remove trace | CO evolution (silent killer); pressure buildup. | Moisture sensitivity; cost. |

Expert Insight: Avoid

Strategic Applications

A. The Schotten-Baumann Reaction (Amide Coupling)

This biphasic reaction allows for the acylation of amines using an acyl chloride in the presence of a base (to neutralize the generated HCl).[4]

-

Process Tip: For scale-up, avoid the "dump and stir" method. Slowly add the acyl chloride to a cooled solution of amine and base to control the exotherm and prevent hydrolysis of the acyl chloride by the aqueous phase.

B. Friedel-Crafts Acylation (C-C Bond Formation)

Acyl chlorides react with aromatic rings in the presence of a Lewis Acid (

Visualization: Friedel-Crafts Mechanism

Caption: Formation of the resonance-stabilized acylium ion, the active electrophile in Friedel-Crafts acylation.

Detailed Experimental Protocols

Protocol A: Standard Synthesis using Oxalyl Chloride/DMF

Best for: Converting carboxylic acids to acid chlorides under mild conditions.

Reagents:

-

Carboxylic Acid substrate (1.0 equiv)

-

Oxalyl Chloride (1.2 – 1.5 equiv)

-

DMF (Catalytic, 0.05 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask under an inert atmosphere (

or Ar). Add the carboxylic acid and anhydrous DCM (approx. 0.2 – 0.5 M concentration). -

Catalyst Addition: Add catalytic DMF (1-2 drops for small scale).

-

Note: No reaction occurs yet.

-

-

Reagent Addition: Cool the solution to

(ice bath). Add Oxalyl Chloride dropwise via syringe.-

Observation: Immediate vigorous bubbling (

evolution) will occur upon addition.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Endpoint: Cessation of bubbling usually indicates completion. Confirm by TLC (convert a mini-aliquot to methyl ester using MeOH).

-

-

Workup: Concentrate the reaction mixture in vacuo using a rotary evaporator.

-

Critical Step: Add fresh DCM and re-evaporate 2–3 times to azeotrope off excess oxalyl chloride and HCl.

-

-

Yield: The resulting residue is the crude acid chloride, usually sufficiently pure for the next step.

Protocol B: Neutral Synthesis using Ghosez's Reagent

Best for: Acid-sensitive substrates or preventing racemization.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Ghosez's Reagent (1.1 – 1.2 equiv)

-

DCM or Chloroform

Procedure:

-

Setup: Dissolve the carboxylic acid in DCM.

-

Addition: Add Ghosez's reagent slowly at room temperature.

-

Reaction: Stir for 1–3 hours. The reaction is neutral; no acidic gas is evolved.

-

Workup: The byproduct is N,N,2-trimethylpropionamide. If the acyl chloride is solid, it may crystallize out. If liquid, use the solution directly or precipitate the amide byproduct with a non-polar solvent (like hexane) and filter [2].

Safety & Handling: The "Hidden" Variables

Thermal Runaway & Induction Periods

A common cause of industrial accidents with

-

Control: Always initiate the reaction with a small portion of reagent or catalyst before adding the rest. Ensure gas evolution is observed early [3].

Off-Gassing Management

The generation of

-

Requirement: All reactions must be performed in a well-ventilated fume hood. The exhaust from the reaction should be scrubbed (NaOH trap) to neutralize

and

Quenching (The Danger Zone)

Never add water directly to a large quantity of unreacted acyl chloride. The hydrolysis is highly exothermic and generates massive volumes of HCl gas instantly.

-

Protocol: Pour the reaction mixture slowly into a large volume of ice-water or ice-saturated bicarbonate solution with vigorous stirring.

References

-

Ghosez's Reagent Original Synthesis & Applic

-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[5] Organic Syntheses, Coll.[1][6][7] Vol. 6, p. 282 (1988). [Link] -

Use of Ghosez Reagent in Peptide Synthesis: Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). "Synthesis of acyl halides under very mild conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180-1181. [Link]

-

Thermal Hazards of Thionyl Chloride: Stoessel, F. (2008). "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH. (Referencing general thermal runaway data). [Link]

-

Friedel-Crafts Acylation Review: Groves, J. K. (1972). "The Friedel–Crafts acylation of alkenes." Chemical Society Reviews, 1, 73-97. [Link]

Sources

- 1. Acid Halogenation Reagents [sigmaaldrich.com]

- 2. columbia.edu [columbia.edu]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. entegris.com [entegris.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Role of benzyl protecting groups in synthesis

An In-depth Technical Guide to the Strategic Application of Benzyl Protecting Groups in Chemical Synthesis

Abstract

The benzyl group is one of the most versatile and widely utilized protecting groups in modern organic synthesis. Its stability under a broad range of conditions, coupled with the variety of mild and selective methods for its removal, makes it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. This guide provides a comprehensive overview of the benzyl protecting group family, detailing the core principles of its installation, its chemical stability, and the strategic considerations for its cleavage. We will explore the causality behind experimental choices, provide field-proven protocols, and present a framework for selecting the appropriate benzylation or debenzylation strategy based on the specific molecular context.

Introduction: The Benzyl Group as a Cornerstone of Protecting Group Strategy

In multi-step organic synthesis, the selective modification of a single functional group in the presence of others is a recurring challenge. Protecting groups are temporary modifications of a functional group that mask its reactivity, allowing other transformations to be carried out elsewhere in the molecule. An ideal protecting group must be easy to introduce, stable to a wide range of reaction conditions, and, most importantly, easy to remove cleanly and selectively without affecting the rest of the molecule.

The benzyl (Bn) group, and its substituted derivatives, fulfill these criteria exceptionally well, particularly for protecting alcohols, amines, and carboxylic acids. Its utility stems from a unique combination of stability and reactivity. The C-O or C-N bond of a benzyl ether or amine is robust towards many common reagents, including strong bases, nucleophiles, and mild acids or oxidizing/reducing agents. However, this bond can be selectively cleaved under specific conditions, most notably through catalytic hydrogenation, which offers a remarkably mild and efficient deprotection pathway.

This guide will delve into the practical and theoretical aspects of using benzyl groups, moving from fundamental concepts to advanced strategies for their application in complex synthetic routes.

The Benzyl Protecting Group Family: Structure and Function

While the standard benzyl group (Bn) is the most common, several substituted derivatives have been developed to fine-tune stability and introduce orthogonal cleavage conditions.

-

Benzyl (Bn): Attached via a benzyl halide (BnBr, BnCl) or benzyl trichloroacetimidate. It is most commonly cleaved by hydrogenolysis.

-

p-Methoxybenzyl (PMB): The electron-donating methoxy group makes the PMB group highly susceptible to oxidative cleavage by reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate). This allows for deprotection under non-reductive conditions, orthogonal to the standard Bn group.

-

3,4-Dimethoxybenzyl (DMB): Similar to PMB but even more electron-rich, allowing for even milder oxidative or acidic cleavage.

-

Carboxybenzyl (Cbz or Z): Primarily used for protecting amines, this carbamate is stable to many conditions but readily cleaved by hydrogenolysis, making it a cornerstone of peptide synthesis.

The choice of which benzyl derivative to use is a critical strategic decision, dictated by the other functional groups present in the molecule and the planned synthetic sequence.

Table 1: Comparison of Common Benzyl-type Protecting Groups

| Protecting Group | Structure | Common Installation Reagent | Key Cleavage Methods | Key Features |

| Benzyl (Bn) | -CH₂Ph | BnBr, NaH | H₂, Pd/C; Na/NH₃ | Highly stable to a wide range of conditions; classic hydrogenolysis cleavage. |

| p-Methoxybenzyl (PMB) | -CH₂(p-OMePh) | PMBCl, NaH | DDQ, CAN, TFA | Cleavable under oxidative or strongly acidic conditions; orthogonal to Bn. |

| Carboxybenzyl (Cbz/Z) | -C(O)OCH₂Ph | CbzCl | H₂, Pd/C; HBr/AcOH | Standard amine protection in peptide chemistry; cleaved by hydrogenolysis. |

Installation of Benzyl Protecting Groups

The formation of benzyl ethers and amines is typically straightforward and high-yielding. The chosen method depends on the substrate's sensitivity and the desired reaction scale.

Williamson Ether Synthesis: The Workhorse Method

This classic SN2 reaction involves the deprotonation of an alcohol with a base to form an alkoxide, which then displaces a halide from benzyl bromide or benzyl chloride.

-

Causality: The choice of base is critical. Sodium hydride (NaH) is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. For substrates sensitive to strong bases, milder alternatives like silver oxide (Ag₂O) can be used, which also acts as a halide scavenger.

Diagram 1: General Workflow for Protection-Synthesis-Deprotection

Caption: A typical synthetic sequence involving benzyl group protection.

Experimental Protocol 1: Benzylation of an Alcohol using NaH and BnBr

-

Preparation: A flame-dried round-bottom flask is charged with a solution of the alcohol (1.0 eq) in anhydrous DMF or THF under an inert atmosphere (N₂ or Ar).

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The slurry is stirred for 30 minutes at 0 °C, allowing for complete formation of the alkoxide.

-

Alkylation: Benzyl bromide (1.2 eq) is added dropwise via syringe. The reaction is allowed to warm to room temperature and stirred for 4-16 hours, monitoring by TLC.

-

Quenching & Workup: The reaction is carefully quenched by the slow addition of water or saturated NH₄Cl solution at 0 °C. The mixture is extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure benzyl ether.

The Art of Removal: Strategic Debenzylation

The true power of the benzyl group lies in the diverse methods available for its removal. The choice of method is paramount and depends entirely on the functional groups present in the rest of the molecule.

Catalytic Hydrogenolysis: The Gold Standard

This is the most common and often preferred method for removing Bn, PMB, and Cbz groups. It involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C).

-

Mechanism & Causality: The reaction proceeds on the surface of the catalyst, where H₂ is activated and the benzyl C-O or C-N bond is reductively cleaved. The byproducts are toluene and the regenerated functional group, which are volatile and easily removed, resulting in a very clean reaction.

-

Limitations: This method is incompatible with functional groups that are also reduced by H₂/Pd, such as alkynes, alkenes, nitro groups, and some azides. In these cases, an alternative method must be chosen.

Diagram 2: Simplified Mechanism of Catalytic Hydrogenolysis

Caption: Catalytic cycle for benzyl ether hydrogenolysis on a palladium surface.

Experimental Protocol 2: Debenzylation via Catalytic Hydrogenolysis

-

Setup: The benzyl-protected substrate (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). The flask is charged with 10% Palladium on carbon (typically 5-10 mol% Pd).

-

Hydrogenation: The flask is sealed, and the atmosphere is replaced with hydrogen gas (H₂). This can be done using a balloon filled with H₂ for atmospheric pressure reactions or a Parr hydrogenator for reactions requiring higher pressure.

-

Reaction: The mixture is stirred vigorously at room temperature until TLC or LCMS analysis indicates complete consumption of the starting material (typically 2-24 hours).

-

Filtration & Workup: The reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. The Celite pad should be washed with the reaction solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected product, which is often pure enough for the next step without further purification.

Dissolving Metal Reduction (Birch Reduction)

For molecules that cannot tolerate hydrogenolysis, reduction with a metal like sodium or lithium in liquid ammonia is a powerful alternative for cleaving benzyl ethers.

-

Causality: This method operates via a single-electron transfer mechanism and is particularly useful for substrates containing sulfur or other catalyst poisons. It will, however, reduce aromatic rings unless carefully controlled.

Oxidative Cleavage for Substituted Benzyl Groups

This method is the primary reason for using PMB and DMB groups. The electron-rich aromatic ring of the PMB ether is highly susceptible to cleavage by oxidants like DDQ.

-

Selectivity: This provides perfect orthogonality. A PMB group can be selectively removed with DDQ while a standard Bn group on the same molecule remains completely intact, allowing for sequential deprotection strategies.

Diagram 3: Decision Tree for Debenzylation Method Selection

Caption: A strategic guide for choosing the appropriate debenzylation method.

Conclusion

The benzyl protecting group is a pillar of modern synthetic chemistry for good reason. Its robust nature, combined with a diverse and well-understood set of cleavage protocols, provides the synthetic chemist with a high degree of control and flexibility. The strategic choice between Bn, PMB, and Cbz, and the corresponding selection of an orthogonal deprotection method—be it hydrogenolysis, oxidation, or reduction—is a testament to the elegance and power of protecting group chemistry. Mastering these tools is essential for any scientist engaged in the art of molecular construction.

References

-

Title: p-Methoxybenzyl Ethers as Protective Groups in Organic Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Benzyl Ethers Source: Organic Chemistry Portal URL: [Link]

-

Title: Benzyloxycarbonyl (Cbz) Source: Organic Chemistry Portal URL: [Link]

-

Title: Protective Groups in Organic Synthesis: A Comprehensive Guide Source: MasterOrganicChemistry URL: [Link]

-

Title: Protection of Alcohols Source: Chemistry LibreTexts URL: [Link]

Methodological & Application

Application Note: High-Efficiency Peptide Capping & Functionalization with 4-(Benzyloxy)benzoyl Chloride

This Application Note is structured as a comprehensive technical guide for the use of 4-(Benzyloxy)benzoyl chloride in peptide synthesis. It addresses the reagent's utility as a robust, orthogonal N-terminal capping agent and a precursor for latent phenolic functionality (e.g., for radiolabeling or solubility tuning).

Executive Summary

4-(Benzyloxy)benzoyl chloride (CAS: 1486-50-6) serves as a specialized acylating agent in peptide synthesis. Unlike standard capping reagents (e.g., acetic anhydride), it introduces a 4-(benzyloxy)benzoyl (BBz) moiety. This group functions as a dual-purpose tool:

-

Orthogonal Protection: The benzyl ether linkage is stable to standard Fmoc deprotection (piperidine) and mild TFA cleavage conditions, allowing the group to survive initial peptide isolation.

-

Latent Functionality: Post-synthesis removal of the benzyl group (via hydrogenolysis or strong acid) reveals a 4-hydroxybenzoyl (phenol) moiety. This phenol is a critical handle for downstream applications, including

I-radiolabeling (Bolton-Hunter type chemistry) and site-specific phosphorylation mimicry.

This guide provides validated protocols for Solid-Phase Peptide Synthesis (SPPS) and solution-phase derivatization, ensuring high yield and purity.

Chemical Properties & Mechanistic Rationale[1][2][3][4]

Reagent Profile

-

Chemical Name: 4-(Benzyloxy)benzoyl chloride[1]

-

Structure:

-

Role: Electrophilic Acylating Agent

-

Reactivity: High. Reacts rapidly with primary/secondary amines to form stable benzamides.

-

Stability: Moisture sensitive (hydrolyzes to 4-(benzyloxy)benzoic acid). Store under inert gas (

/Ar) at 2-8°C.

The "Latent Phenol" Strategy

The utility of this reagent lies in the stability differential between the Benzyl Ether and the Phenol .

-

Step A (Acylation): The acid chloride reacts with the N-terminal amine. The benzyl group renders the tag hydrophobic, aiding in Reverse-Phase HPLC (RP-HPLC) purification of the protected peptide.

-

Step B (Deprotection): The benzyl group is removed selectively, revealing the phenol. This allows for "Safety-Catch" modifications where the phenol is only exposed when needed.

[3]

Experimental Protocols

Protocol A: On-Resin N-Terminal Capping (SPPS)

Context: This protocol is optimized for Fmoc-chemistry SPPS. The high reactivity of the acid chloride requires anhydrous conditions to prevent hydrolysis.

Materials:

-

Peptide-Resin (Fmoc-deprotected, free amine).

-

4-(Benzyloxy)benzoyl chloride (Sublimed grade preferred).

-

Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

-

Solvent: Anhydrous Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP). Note: DCM is preferred for swelling polystyrene resins; NMP for PEG-based resins.

Step-by-Step Procedure:

-

Resin Preparation:

-

Wash the resin (

mmol scale) with DCM ( -

Drain the vessel completely.

-

-

Reagent Activation (In Situ):

-

In a separate dry vial, dissolve 4-(Benzyloxy)benzoyl chloride (

mmol, 5 eq.) in -

Add DIEA (

mmol, 10 eq.) to the vial. Caution: Exothermic reaction. Mix gently.

-

-

Coupling Reaction:

-

Add the activated reagent solution immediately to the resin.

-

Agitate (shake or vortex) at room temperature for 30–45 minutes .

-

Note: Acid chlorides react much faster than standard HBTU/HATU esters. Extended times are unnecessary and may lead to side reactions.

-

-

Washing & Validation:

-

Drain the resin.

-

Wash with DCM (

), DMF ( -

Kaiser Test (Ninhydrin): Perform a Kaiser test. A negative result (colorless/yellow beads) confirms complete acylation. If blue, repeat the coupling.

-

-

Cleavage from Resin:

-

Treat resin with standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

-

Crucial: The benzyl ether is generally stable to 95% TFA at RT for 2-3 hours. The peptide will elute with the 4-(benzyloxy)benzoyl group intact.

-

Protocol B: Catalytic Hydrogenolysis (Benzyl Removal)

Context: To reveal the free phenol (4-hydroxybenzoyl group) after peptide purification.

-

Dissolve the purified, lyophilized BBz-peptide in Methanol or Acetic Acid (1 mg/mL).

-

Add 10% Pd/C catalyst (10% by weight of peptide).

-

Stir under a hydrogen atmosphere (balloon pressure) for 2–4 hours .

-

Filter through Celite to remove the catalyst.

-

Concentrate and lyophilize.

-

Result: Quantitative conversion to the 4-hydroxybenzoyl peptide.

-

Data Summary & Troubleshooting

Comparative Reactivity Table

| Reagent Type | Activation Time | Coupling Time | By-products | Storage Stability |

| Acid Chloride | Instant (None) | 30 min | HCl (neutralized by base) | Low (Hydrolysis risk) |

| Active Ester (OBt) | 5-10 min | 60-120 min | Urea derivatives | High |

| Anhydride | Instant | 60 min | Carboxylic acid | High |

Troubleshooting Guide

-

Issue: Low Coupling Efficiency (Positive Kaiser Test).

-

Cause: Hydrolysis of the acid chloride due to wet solvent.

-

Fix: Use freshly distilled DCM and ensure the reagent bottle is sealed under argon. Increase equivalents to 10x.

-

-

Issue: Premature Benzyl Cleavage.

-

Cause: Use of strong scavengers or high temperature during TFA cleavage.

-

Fix: Keep TFA cleavage at room temperature. Avoid thioanisole if not strictly necessary, as it can facilitate benzyl removal in strong acid.

-

Workflow Visualization

The following diagram illustrates the complete lifecycle of the peptide modification, from resin loading to final functional application.

References

-

Synthesis and Reactivity of Benzoyl Chlorides

- Source: Vertex AI Research / ChemicalBook. "4-(Benzyloxy)benzoyl chloride synthesis and properties."

-

URL:

-

Solid-Phase Peptide Synthesis (SPPS)

- Source: Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." J. Am. Chem. Soc.

-

URL:

-

Orthogonal Protection Strategies (Benzyl Ethers)

-

Bolton-Hunter Reagent Chemistry (Phenolic Labeling)

- Source: Bolton, A. E., & Hunter, W. M. (1973).

-

URL:

Disclaimer: This protocol involves the use of corrosive acid chlorides and sensitizing agents. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Application Notes and Protocols for Acylation Reactions with 4-(Benzyloxy)benzoyl Chloride

This guide provides an in-depth exploration of acylation reactions utilizing 4-(benzyloxy)benzoyl chloride, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, these notes offer not only detailed protocols but also the underlying scientific principles that govern these transformations. The benzyl protecting group on the phenol offers a strategic advantage, allowing for a wide range of acylation reactions while reserving the option for subsequent deprotection to reveal a reactive hydroxyl group.

Foundational Principles: Understanding 4-(Benzyloxy)benzoyl Chloride

4-(Benzyloxy)benzoyl chloride is a crystalline solid at room temperature, valued for its ability to introduce the 4-(benzyloxy)benzoyl moiety to various nucleophiles. The key to its utility lies in the dual nature of its functionality: a highly reactive acyl chloride and a stable benzyl ether protecting group.

-

Reactivity of the Acyl Chloride: The acyl chloride is a powerful electrophile. The electron-withdrawing nature of the carbonyl oxygen and the adjacent chlorine atom creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its function as an acylating agent.[1]

-

The Role of the Benzyl Protecting Group: The benzyloxy group is relatively inert under the conditions typically employed for acylation. This stability allows for the selective reaction at the acyl chloride position without interference. The benzyl group can be readily removed later in a synthetic sequence, often by catalytic hydrogenation, to unmask the phenolic hydroxyl group for further functionalization. This two-step strategy is a common tactic in multi-step organic synthesis.

Physicochemical Properties

A clear understanding of the reagent's properties is crucial for its effective use and safe handling.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁ClO₂ | |

| Molecular Weight | 246.69 g/mol | |

| Appearance | Solid | [2] |

| CAS Number | 1486-50-6 | [2] |

The Mechanism of Acylation: A Step-by-Step Visualization

Acylation with 4-(benzyloxy)benzoyl chloride generally proceeds via a nucleophilic acyl substitution mechanism. The specific steps can vary slightly depending on the nucleophile and the presence of a catalyst.

General Nucleophilic Acyl Substitution

The fundamental process involves the attack of a nucleophile (e.g., an alcohol, amine, or arene) on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Core Applications and Detailed Protocols

The versatility of 4-(benzyloxy)benzoyl chloride is demonstrated in its application across several key acylation reactions.

A. Esterification: Synthesis of Benzyl-Protected Phenolic Esters

The reaction with alcohols produces esters, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The presence of a non-nucleophilic base is critical to neutralize the HCl byproduct, which would otherwise protonate the alcohol and inhibit the reaction.[3]

Protocol: Synthesis of Benzyl 4-(benzyloxy)benzoate

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve benzyl alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

-

Reagent Addition: Dissolve 4-(benzyloxy)benzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled alcohol solution over 15-20 minutes with vigorous stirring. The slight excess of the acyl chloride ensures complete consumption of the alcohol.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. This sequence removes the base, unreacted starting material, and any aqueous residue.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

B. Amidation: Formation of Protected Amide Derivatives

The synthesis of amides from amines and 4-(benzyloxy)benzoyl chloride is a robust and widely used transformation. Similar to esterification, a base is required to scavenge the generated HCl.[4]

Protocol: Synthesis of N-Butyl-4-(benzyloxy)benzamide

-

Preparation: In a dry, nitrogen-flushed flask, dissolve n-butylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous THF.[4]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve 4-(benzyloxy)benzoyl chloride (1.05 - 1.2 eq.) in anhydrous THF. Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.[4]

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the esterification protocol. The amide products are generally more polar than their ester counterparts and may require a more polar eluent system for column chromatography.

C. Friedel-Crafts Acylation: Carbon-Carbon Bond Formation

Friedel-Crafts acylation allows for the introduction of the 4-(benzyloxy)benzoyl group onto an aromatic ring, forming a diaryl ketone. This reaction requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to activate the acyl chloride.[5]

Mechanism of Friedel-Crafts Acylation

The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring.

Caption: Mechanism of Friedel-Crafts acylation.

Protocol: Synthesis of (4-(Benzyloxy)phenyl)(phenyl)methanone

-

Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.3 eq.) to a stirring solution of benzene (which acts as both solvent and reactant).

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

-

Reagent Addition: Dissolve 4-(benzyloxy)benzoyl chloride (1.0 eq.) in anhydrous benzene and add it dropwise to the AlCl₃ suspension over 30 minutes. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3-5 hours, or until the reaction is complete as indicated by TLC.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable solvent like ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting diaryl ketone by recrystallization or column chromatography.

Safety and Handling

Acyl chlorides, including 4-(benzyloxy)benzoyl chloride, are corrosive and lachrymatory. They react with moisture, including atmospheric humidity, to produce HCl gas.[6] Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[7][8] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the reagent.[4]

Summary of Reaction Conditions

| Reaction | Nucleophile | Base/Catalyst | Solvent | Temperature | Typical Reaction Time |

| Esterification | Alcohol | Triethylamine, Pyridine | DCM, THF | 0 °C to RT | 2-4 hours |

| Amidation | Amine | Triethylamine, DIPEA | THF, DCM | 0 °C to RT | 2-16 hours |

| Friedel-Crafts | Arene | AlCl₃, FeCl₃ | Arene, CS₂, Nitrobenzene | 0 °C to RT | 3-5 hours |

References

- Google Patents.

-

Frontiers in Chemistry. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

-

PrepChem. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chem-Supply. Benzoyl chloride. [Link]

-

Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

PubChem. 4-Benzoylbenzoyl chloride. [Link]

-

Royal Society of Chemistry. Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts. [Link]

-

ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

-

Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Link]

-

National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-(BENZYLOXY)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. carlroth.com [carlroth.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Strategic Utilization of 4-(Benzyloxy)benzoyl Chloride in Pharmaceutical Synthesis

From Reagent Stability to Active Pharmacophore

Executive Summary: The "Masked" Phenol Strategy

In the architecture of drug design, the 4-hydroxybenzoyl moiety is a privileged pharmacophore, appearing in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, various kinase inhibitors, and liquid crystalline materials. However, the free phenolic hydroxyl group is reactive and prone to oxidation or non-selective alkylation during early synthetic steps.

4-(Benzyloxy)benzoyl chloride serves as the critical "masked" delivery vector for this moiety. It combines the high electrophilicity of an acid chloride (for C-C or C-N bond formation) with the robust protection of a benzyl ether. This guide details the handling, reaction kinetics, and deprotection strategies required to utilize this reagent effectively in high-value pharmaceutical synthesis.

Chemical Profile & Handling Protocols

Stability and Storage

4-(Benzyloxy)benzoyl chloride is an acid chloride and is inherently moisture-sensitive. Hydrolysis yields 4-(benzyloxy)benzoic acid and hydrochloric acid, which can poison downstream catalysts (e.g., Palladium) or alter stoichiometry.

| Parameter | Specification |

| CAS Number | 1486-50-6 |

| Physical State | White to off-white crystalline solid |

| Melting Point | 98–100 °C |

| Storage | 2–8 °C, under Argon/Nitrogen atmosphere |

| Incompatibility | Water, Alcohols, Amines, Strong Bases |

Reagent Preparation (In-Situ vs. Isolated)

While commercially available, maximum purity is achieved by generating the reagent in situ immediately prior to use.

Protocol: In-Situ Generation

-

Suspend 4-(benzyloxy)benzoic acid (1.0 equiv) in anhydrous Toluene or DCM.

-

Add Thionyl Chloride (

, 1.2 equiv) and a catalytic drop of DMF. -

Reflux (Toluene) or stir at RT (DCM) until gas evolution (

, -

Critical Step: Remove excess

via azeotropic distillation with toluene under reduced pressure. Residual thionyl chloride will consume nucleophiles in the next step.

Strategic Application: Friedel-Crafts Acylation

The primary utility of this reagent is constructing the aryl-ketone skeleton found in SERMs. The reaction involves the acylation of an electron-rich aromatic system (e.g., benzothiophene, indole, or anisole).

Lewis Acid Selection Matrix

The choice of Lewis Acid dictates the reaction rate and the integrity of the benzyl protecting group.

| Lewis Acid | Reactivity | Risk Profile | Recommended For |

| High | High. Can cause premature debenzylation at high temps (>60°C). | Deactivated aromatics; Standard protocols. | |

| Moderate | Moderate. Excellent chelation control. | Substrates with sensitive functional groups.[1][2][3] | |

| Low | Low. Milder, fewer side reactions. | Highly electron-rich substrates (e.g., furans). |

Detailed Protocol: Synthesis of a Raloxifene Analog Precursor

Context: Coupling 4-(benzyloxy)benzoyl chloride with a substituted benzothiophene.

Reagents:

-

4-(Benzyloxy)benzoyl chloride (1.1 equiv)

-

Substituted Benzothiophene (1.0 equiv)

-

Aluminum Chloride (

, 1.2 - 1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve the benzothiophene substrate in anhydrous DCM/DCE and cool to 0–5 °C using an ice bath.

-

Lewis Acid Addition: Add

portion-wise. Ensure the temperature does not exceed 10 °C. The mixture may darken (complex formation). -

Acyl Chloride Addition: Dissolve 4-(benzyloxy)benzoyl chloride in a minimal volume of solvent. Add dropwise to the reaction mixture over 30 minutes.

-

Reasoning: Slow addition prevents the "runaway" exotherm characteristic of Friedel-Crafts reactions.

-

-

Reaction Phase: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 3–6 hours.

-

Monitoring: Check TLC or HPLC. The acid chloride spot should disappear.

-

-

Quenching: Pour the reaction mixture slowly into a stirred mixture of ice and dilute HCl (1M).

-

Caution: This step is highly exothermic. The acid prevents the precipitation of aluminum salts as gelatinous hydroxides.

-

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (

). Wash combined organics with Brine, dry over

Deprotection Strategy: Unmasking the Phenol

Once the carbon skeleton is constructed, the benzyl group must be removed to reveal the active 4-hydroxyphenyl pharmacophore.

Pathway Visualization

The following diagram illustrates the "Mask-Acylate-Unmask" workflow, highlighting the orthogonal nature of the benzyl group.

Figure 1: The synthetic workflow from acid precursor to active pharmacophore.

Protocol: Catalytic Hydrogenolysis

This is the preferred method for high-value pharmaceuticals as it proceeds under neutral conditions and yields Toluene as an inert byproduct.

Reagents:

-

Protected Intermediate (from Step 3.2)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Solvent: Ethanol/Ethyl Acetate (1:1 mixture)

-

Hydrogen Gas (

)

Methodology:

-

Dissolve the intermediate in the solvent mixture. Nitrogen sparge for 10 minutes to remove oxygen.

-

Add Pd/C catalyst carefully (pyrophoric when dry; use wet support if possible).

-

Evacuate the flask and backfill with Hydrogen (balloon pressure is usually sufficient; 1 atm).

-

Stir vigorously at RT for 4–12 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst.

-

Safety: Do not let the filter cake dry out completely in air (fire hazard). Keep wet with water/solvent.[4]

-

-

Isolation: Concentrate the filtrate to obtain the pure phenolic product.

Mechanistic Insight: Electrophilic Aromatic Substitution

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via an acylium ion intermediate.

Figure 2: Mechanism of Friedel-Crafts Acylation via Acylium Ion formation.[5]

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagent is fresh. Use anhydrous solvents (<50 ppm water). |

| Debenzylation during Acylation | Reaction temperature too high | Keep addition at 0°C. Do not exceed 30°C during stir. Switch to |